1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine
Overview
Description
1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine is a compound that features a piperidine ring attached to a benzyl group, which is further substituted with a 4,5-dihydro-1H-imidazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the imidazole derivative.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The piperidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-imidazoline: Similar structure with a benzyl group attached to an imidazoline ring.
4,5-Dihydro-2-(phenylmethyl)-1H-imidazole: Another compound with a similar imidazole core.
Uniqueness
1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine is unique due to the presence of both the imidazole and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-2-10-18(11-3-1)12-13-4-6-14(7-5-13)15-16-8-9-17-15/h4-7H,1-3,8-12H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVZHDUQJKLRIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=NCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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